UNC569: A Deep Dive into its Mechanism of Action
UNC569: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
UNC569 is a potent, orally bioavailable, and reversible ATP-competitive small molecule inhibitor targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs).[1][2][3] It exhibits the highest potency against Mer kinase, making it a critical tool for investigating the roles of this pathway in oncology and other disease areas.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of UNC569, detailing its biochemical activity, cellular effects, and preclinical efficacy, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism: Inhibition of Mer Kinase and Downstream Signaling
UNC569 functions by directly competing with ATP for binding to the kinase domain of Mer, thereby preventing its autophosphorylation and subsequent activation.[1][2][3] This inhibition blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and chemotherapy resistance.[4][5] Specifically, UNC569 has been demonstrated to effectively suppress the phosphorylation of Mer and attenuate two major downstream pro-survival pathways: the PI3K/AKT and MAPK/ERK pathways.[1][4][6]
// Nodes Gas6 [label="Gas6", fillcolor="#FBBC05", fontcolor="#202124"]; Mer [label="Mer Receptor\nTyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UNC569 [label="UNC569", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAKT [label="p-AKT\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK1/2\n(Active)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Gas6 -> Mer [label=" Binds & Activates", color="#202124", fontcolor="#202124"]; UNC569 -> Mer [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Mer -> PI3K [color="#202124"]; Mer -> RAS [color="#202124"]; PI3K -> AKT [color="#202124"]; AKT -> pAKT [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; RAS -> RAF -> MEK -> ERK [color="#202124"]; ERK -> pERK [label=" Phosphorylation", style=dashed, color="#202124", fontcolor="#202124"]; pAKT -> Proliferation [color="#202124"]; pERK -> Proliferation [color="#202124"];
{rank=same; PI3K; RAS;} {rank=same; AKT; RAF;} {rank=same; pAKT; MEK;} {rank=same; ERK;} {rank=same; pERK;} } act Caption: UNC569 inhibits Mer kinase, blocking downstream PI3K/AKT and MAPK/ERK signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC569, providing a clear comparison of its activity across different assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Mer | Microfluidic Capillary Electrophoresis | 2.9 | 4.3 | [1][3][7] |
| Axl | Not Specified | 37 | Not Reported | [1][8] |
| Tyro3 | Not Specified | 48 | Not Reported | [1][8] |
| Flt3 | Not Specified | >30 (18% inhibition at 30 nM) | Not Reported | [3] |
| MAPKAPK2 | Not Specified | >30 (8% inhibition at 30 nM) | Not Reported | [3] |
| RET | Not Specified | >30 (41% inhibition at 30 nM) | Not Reported | [3] |
Table 2: Cellular Activity of UNC569
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (nM) | Reference(s) |
| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Western Blot | Mer Phosphorylation | 141 ± 15 | [4][6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Western Blot | Mer Phosphorylation | 193 ± 56 | [4][6] |
| 697 | B-ALL | MTT Assay | Cell Proliferation/Survival | 500 | [4][6] |
| Jurkat | T-ALL | MTT Assay | Cell Proliferation/Survival | 1200 | [4][6] |
| BT12 | Atypical Teratoid Rhabdoid Tumor (ATRT) | Western Blot | Mer Phosphorylation | Dose-dependent decrease | [4] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Animal Model | Administration | Dose | Key Findings | Reference(s) |
| Mouse | IV & PO | 3 mg/kg | Systemic Clearance: 19.5 mL/min/kg, Vss: 5.83 L/kg, Oral Bioavailability: 57% | [1] |
| MYC Transgenic Zebrafish (T-ALL model) | Immersion | 4 µM for 2 weeks | >50% reduction in tumor burden | [4][5] |
| Mouse (Patient-derived ALL xenograft) | Not Specified | 10 mg/kg | Delayed leukemia onset, reduced CNS infiltration, prolonged survival | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Western Blot for Mer Phosphorylation
-
Cell Treatment: Culture acute lymphoblastic leukemia (ALL) cell lines (e.g., 697, Jurkat) to optimal density. Treat cells with varying concentrations of UNC569 or DMSO (vehicle control) for 1 hour.[4][6]
-
Phosphatase Inhibition: To stabilize the phosphorylated form of Mer, add pervanadate to the cell cultures and incubate for 3 minutes before harvesting.[4][6][9]
-
Lysis and Immunoprecipitation: Lyse the cells to extract total protein. Immunoprecipitate Mer from the cell lysates using a polyclonal C-terminal Mer antibody.[4][6][9]
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Mer and total Mer. Subsequently, use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the relative levels of phosphorylated Mer to total Mer using densitometry software.[4][6][9]
MTT Assay for Cell Proliferation/Survival
-
Cell Seeding: Seed ALL cells (e.g., 697, Jurkat) in a 96-well plate at an optimal density (e.g., 3 x 10^5 cells/mL).[4][6]
-
Compound Treatment: Treat the cells with a range of UNC569 concentrations or DMSO control.
-
Incubation and Replenishment: Incubate the cells for 48 hours. To ensure continuous Mer inhibition, replenish the media and UNC569 after the first 24 hours.[4][6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[4]
Colony Formation Assay
-
Cell Plating: Plate ALL cells in a methylcellulose-based medium in the presence of various concentrations of UNC569 or DMSO control.[4][9]
-
Incubation and Feeding: Incubate the plates for approximately 8 days. Every 48 hours, add fresh culture medium containing the respective concentrations of UNC569 or DMSO to the plates.[9][10]
-
Colony Counting: After the incubation period, count the number of colonies in each dish. A colony is typically defined as a cluster of 50 or more cells.
-
Data Analysis: Compare the number and size of colonies in the UNC569-treated groups to the DMSO control group to assess the long-term inhibitory effect on cell proliferation and self-renewal.[4][9]
Cellular and In Vivo Effects
In addition to inhibiting key signaling pathways, UNC569 induces a range of anti-oncogenic effects:
-
Reduced Proliferation and Survival: As demonstrated by MTT assays, UNC569 decreases the number of metabolically active cancer cells in a dose-dependent manner.[4][6]
-
Induction of Apoptosis: Treatment with UNC569 leads to an increase in markers of apoptosis, such as cleaved Caspase 3 and cleaved PARP, indicating its ability to trigger programmed cell death in cancer cells.[1][8]
-
Decreased Colony Formation: The inhibitor significantly reduces the ability of cancer cells to form colonies in semi-solid media, suggesting an impact on their self-renewal and tumorigenic potential.[4][9]
-
Enhanced Chemosensitivity: UNC569 has been shown to increase the sensitivity of leukemia cells to standard cytotoxic chemotherapies like methotrexate and etoposide.[4][8]
-
In Vivo Efficacy: In a transgenic zebrafish model of T-ALL, UNC569 treatment resulted in a significant reduction in tumor burden.[4][5] Furthermore, in mouse models using patient-derived ALL cells, UNC569 delayed the onset of leukemia and prolonged survival.[8]
Conclusion
UNC569 is a well-characterized and potent inhibitor of Mer receptor tyrosine kinase. Its mechanism of action, centered on the blockade of the Mer/PI3K/AKT and Mer/MAPK/ERK signaling axes, translates into robust anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in preclinical models of leukemia and other cancers. The detailed data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting the Mer pathway with UNC569 and similar inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Mer RTK Inhibitor, UNC569 Mer RTK Inhibitor, UNC569, 1350547-65-7 is a potent, reversible and ATP-competitive inhibitor of Mer receptor tyrosine kinase (IC50 = 2.9 nM; Ki = 4.3 nM). | Sigma-Aldrich [sigmaaldrich.com]
- 4. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
